

# Biomarkers for Predicting ANG1005 Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting the response to **ANG1005**, a novel peptide-drug conjugate, and alternative therapies for high-grade gliomas and breast cancer brain metastases. The information is supported by experimental data and detailed methodologies to aid in research and development.

# ANG1005: A Novel Approach to Brain Tumor Therapy

ANG1005 is a promising therapeutic agent composed of three molecules of the chemotherapy drug paclitaxel linked to Angiopep-2, a peptide that facilitates its transport across the blood-brain barrier (BBB). This targeted delivery is achieved through the low-density lipoprotein receptor-related protein 1 (LRP1), which is overexpressed on the endothelial cells of the BBB and on various tumor cells, including high-grade gliomas and breast cancer brain metastases. Once inside the tumor cells, the paclitaxel is released and exerts its cytotoxic effect by disrupting microtubule function.[1][2][3]

# Predictive Biomarkers for ANG1005 Treatment Response

Identifying patients who are most likely to benefit from **ANG1005** is crucial for its clinical success. Research has pointed to several potential predictive and pharmacodynamic



biomarkers.

## Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1)

Given that **ANG1005** utilizes LRP1 to cross the BBB and enter tumor cells, the expression level of LRP1 on tumor cells is a rational candidate for a predictive biomarker.[1][2][3] Studies have shown that LRP1 is upregulated in aggressive cancer phenotypes and its expression is further increased in the hypoxic and acidic microenvironment characteristic of solid tumors.[2][4] While a direct quantitative correlation between LRP1 expression levels and clinical outcomes in **ANG1005**-treated patients is still under investigation, preclinical data strongly suggest that higher LRP1 expression could be associated with enhanced drug uptake and potentially better treatment response.[2][4]

### **Translocon-Associated Protein Subunit SSR3**

A recent study has identified SSR3 as a putative predictive biomarker for paclitaxel susceptibility in glioma and breast cancer.[5] An analysis of tumor samples from a Phase II clinical trial of **ANG1005** in patients with recurrent high-grade glioma revealed a compelling correlation between high SSR3 expression and improved overall survival. Patients with high SSR3 expression had a median overall survival of 18 months, compared to 9 months in patients with low SSR3 expression.[6] This suggests that SSR3 could be a valuable biomarker for selecting patients for **ANG1005** therapy.

### **18F-FLT PET Imaging: A Pharmacodynamic Biomarker**

3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) positron emission tomography (PET) is a non-invasive imaging technique that measures cellular proliferation. A study in patients with breast cancer brain metastases treated with **ANG1005** demonstrated the utility of 18F-FLT PET as an early pharmacodynamic biomarker of treatment response.[6][7] A significant decrease in 18F-FLT uptake was observed in responding lesions after just one cycle of treatment.[6][7]

## Comparison with Alternative Treatments and Their Biomarkers



A thorough evaluation of **ANG1005** necessitates a comparison with standard-of-care and alternative treatments for high-grade gliomas and breast cancer brain metastases, along with their respective predictive biomarkers.

### **High-Grade Glioma**

The standard first-line treatment for newly diagnosed glioblastoma, a common high-grade glioma, is radiotherapy with concomitant and adjuvant temozolomide.[6]

| Treatment    | Predictive<br>Biomarker      | Efficacy in<br>Biomarker-Positive<br>Population    | Efficacy in<br>Biomarker-<br>Negative<br>Population   |
|--------------|------------------------------|----------------------------------------------------|-------------------------------------------------------|
| ANG1005      | SSR3 High<br>Expression      | Median Overall<br>Survival: 18 months[6]           | Median Overall Survival: 9 months[6]                  |
| Temozolomide | MGMT Promoter<br>Methylation | Median Overall Survival: 21.2 - 22.93 months[8][9] | Median Overall<br>Survival: 14 - 15.7<br>months[8][9] |

### **Breast Cancer Brain Metastases (HER2-Negative)**

The treatment landscape for HER2-negative breast cancer brain metastases is more varied and depends on factors such as hormone receptor (HR) status. Systemic chemotherapy is a common option, but there are no universally established predictive biomarkers for specific chemotherapeutic agents in this setting. However, for HER2-positive breast cancer with brain metastases, targeted therapies have shown significant efficacy.



| Treatment                              | Predictive Biomarker        | Efficacy Data                                                                                                  |
|----------------------------------------|-----------------------------|----------------------------------------------------------------------------------------------------------------|
| ANG1005                                | LRP1 Expression (potential) | Intracranial Objective Response Rate (iORR) in a phase II study in heavily pretreated patients: 8-15%[10] [11] |
| Lapatinib + Capecitabine               | HER2-Positive               | CNS Objective Response Rate in previously untreated brain metastases: 65.9%[12][13]                            |
| Trastuzumab Deruxtecan (T-<br>DXd)     | HER2-Positive               | Intracranial Response Rate in patients with stable brain metastases: 45.2%[7]                                  |
| Tucatinib + Trastuzumab + Capecitabine | HER2-Positive               | CNS Objective Response Rate: 40.6%[14]                                                                         |

### **Experimental Protocols**

Detailed methodologies are crucial for the validation and clinical implementation of these biomarkers.

## LRP1 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (3 x 5 minutes).
  - $\circ$  Rehydrate through graded alcohols: 100% ethanol (2 x 5 minutes), 90% ethanol (1 x 5 minutes), 70% ethanol (1 x 5 minutes).
  - Rinse in distilled water (1 x 5 minutes).
- · Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH
   6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.

#### Blocking:

- Wash slides in PBS (3 x 5 minutes).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection).
- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
- Primary Antibody Incubation:
  - Incubate slides with a primary antibody against LRP1 (diluted in antibody diluent)
     overnight at 4°C in a humidified chamber.
- Secondary Antibody and Detection:
  - Wash slides in PBS (3 x 5 minutes).
  - Incubate with a biotinylated secondary antibody for 30-60 minutes.
  - Wash slides in PBS (3 x 5 minutes).
  - Incubate with an avidin-biotin-peroxidase complex (for chromogenic detection) for 30 minutes.
  - Develop with a chromogen such as DAB.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through graded alcohols and clear in xylene.



Mount with a permanent mounting medium.

### SSR3 Immunohistochemistry Protocol for FFPE Brain Tumor Tissue

A similar protocol to the one described for LRP1 can be adapted for SSR3 staining. Key considerations include the specific primary antibody and its optimal dilution, as well as the appropriate antigen retrieval method, which may need to be optimized for the SSR3 antibody. A general protocol for FFPE tissue staining is available.[15][16][17][18]

### **18F-FLT PET Imaging Protocol for Brain Tumors**

- Patient Preparation:
  - Fasting for at least 4-6 hours prior to the scan is recommended.
- Radiotracer Injection:
  - Administer an intravenous injection of 18F-FLT (typically 5 MBq/kg).
- Uptake Period:
  - Allow for an uptake period of 60 minutes.
- Image Acquisition:
  - Position the patient's head in the PET scanner.
  - Acquire a dynamic or static emission scan of the brain for 20-30 minutes.
  - Perform a transmission scan for attenuation correction.
- Image Analysis:
  - Reconstruct the PET images.
  - Calculate the Standardized Uptake Value (SUV) in regions of interest corresponding to the tumor. Changes in SUVmax or other quantitative parameters before and after treatment



can be used to assess response.[8][19]

### **Visualizing the Pathways and Processes**

To better understand the mechanisms and workflows discussed, the following diagrams are provided.



Click to download full resolution via product page

Caption: ANG1005 signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for biomarker analysis.





Click to download full resolution via product page

Caption: Biomarker and treatment response relationship.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting metastatic breast cancer with ANG1005, a novel peptide-paclitaxel conjugate that crosses the blood-brain-barrier (BBB) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of glioma tumour microenvironment on the transport of ANG1005 via low-density lipoprotein receptor-related protein 1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of ANG1005, a Novel Paclitaxel Derivative, Through the Blood-Brain Barrier into Brain and Experimental Brain Metastases of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANG1005 in Patients With Recurrent High-Grade Glioma [ctv.veeva.com]
- 5. Clinical outcomes of HER2-positive metastatic breast cancer patients with brain metastasis treated with lapatinib and capecitabine: an open-label expanded access study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of blood—brain barrier permeable peptide-paclitaxel conjugate ANG1005 in patients with recurrent high-grade glioma PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]

### Validation & Comparative





- 8. Efficacy and safety of long-term therapy for high-grade glioma with temozolomide: A metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Dose-dense temozolomide for newly diagnosed glioblastoma: a randomized phase III clinical trial. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ANG1005, a Brain-Penetrating Peptide-Drug Conjugate, Shows Activity in Patients with Breast Cancer with Leptomeningeal Carcinomatosis and Recurrent Brain Metastases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Lapatinib plus capecitabine in patients with previously untreated brain metastases from HER2-positive metastatic breast cancer (LANDSCAPE): a single-group phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO American Society of Clinical Oncology [asco.org]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific US [thermofisher.com]
- 16. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 17. sysy.com [sysy.com]
- 18. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Biomarkers for Predicting ANG1005 Treatment Response: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10858675#biomarkers-for-predicting-ang1005-treatment-response]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com